molecular formula C10H14N8 B161336 N,N-(4-Xylylidene)bisaminoguanidine CAS No. 1945-65-9

N,N-(4-Xylylidene)bisaminoguanidine

Cat. No.: B161336
CAS No.: 1945-65-9
M. Wt: 246.27 g/mol
InChI Key: DJQYBCUFGZTQSR-IAGONARPSA-N
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Description

N,N-(4-Xylylidene)bisaminoguanidine is a bis-Schiff base compound formed by the condensation of aminoguanidine with 4-xylyl aldehyde. Its planar structure and electron-rich nitrogen centers enable interactions with metal ions and biological targets, making it a candidate for antiviral, anticancer, or enzyme-inhibition studies. However, detailed experimental data on its specific applications remain sparse in publicly available literature.

Properties

CAS No.

1945-65-9

Molecular Formula

C10H14N8

Molecular Weight

246.27 g/mol

IUPAC Name

2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine

InChI

InChI=1S/C10H14N8/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14/h1-6H,(H4,11,12,17)(H4,13,14,18)/b15-5+,16-6+

InChI Key

DJQYBCUFGZTQSR-IAGONARPSA-N

SMILES

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N

Related CAS

62580-72-7 (unspecified hydrochloride)
7044-24-8 (di-hydrochloride)

Synonyms

N,N-(4-xylylidene)bisaminoguanidine
N,N-(4-xylylidene)bisaminoguanidine, dihydrochloride
N,N-(p-xylylidene)bisaminoguanidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize N,N-(4-Xylylidene)bisaminoguanidine, we analyze its structural analogs and functional counterparts.

Structural Analogs

2.1.1. 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)

  • Structure: Contains a pyrazine-carboxamide core with azepane and pyrimidine substituents, resembling the aminoguanidine moiety in this compound.
  • Activity : Exhibits anticancer properties by targeting protein kinases involved in cell proliferation .

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB)

  • Structure : Aromatic benzamide derivative with halogen and alkyl substituents.
  • Activity : Functions as a histone acetyltransferase (HAT) inhibitor, modulating epigenetic pathways .
  • Key Difference: CTPB’s long alkyl chain enhances membrane permeability, a feature absent in this compound, which may limit the latter’s bioavailability.
Functional Analogs

Benzathine Benzylpenicillin

  • Structure : Dibenzylethylenediamine salt of penicillin, with a complex bicyclic β-lactam core.
  • Activity : Broad-spectrum antibiotic via bacterial cell wall synthesis inhibition .
  • Key Difference: While this compound’s aminoguanidine groups may confer metal-binding activity, benzathine benzylpenicillin relies on ionic interactions for stability and delayed drug release.
Comparative Data Table
Compound Molecular Weight (g/mol) Key Functional Groups Primary Activity Bioactivity Mechanism
This compound ~300 (estimated) Aminoguanidine, xylylidene Chelation, potential antiviral Metal ion binding
3A5NP2C 412.45 Pyrazine-carboxamide, azepane Anticancer Kinase inhibition
CTPB 583.09 Benzamide, chloro-trifluoromethyl Epigenetic modulation HAT inhibition
Benzathine Benzylpenicillin 909.15 β-lactam, dibenzylethylenediamine Antibacterial Cell wall synthesis inhibition

Research Findings and Limitations

  • Antiviral Potential: While aminoguanidine derivatives like 5-(N,N-hexamethylene) amiloride inhibit coronavirus viroporins , this compound’s efficacy in this context remains untested. Its rigid structure may hinder binding to flexible viral proteins.
  • Metal Chelation: The compound’s aminoguanidine groups suggest utility in catalytic or detoxification applications, akin to other guanidine-based chelators.
  • Synthetic Challenges : The xylylidene backbone complicates solubility, a recurring issue with aromatic bis-Schiff bases.

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via the following steps:

  • Dissolution of reagents : Equimolar quantities of 1,4-benzenedicarboxaldehyde (1 mmol) and aminoguanidine hydrochloride (2 mmol) are dissolved in anhydrous methanol.

  • Reflux conditions : The mixture is heated under reflux at 65–70°C for 3–6 hours, facilitating imine bond formation.

  • Acid catalysis : A catalytic amount of acetic acid (0.1 equiv.) is often added to accelerate dehydration.

  • Precipitation : The product precipitates as a dihydrochloride salt upon cooling, which is filtered, washed with cold methanol, and dried under vacuum.

Key Parameters:

ParameterValue/Description
SolventMethanol
Temperature65–70°C (reflux)
Reaction Time3–6 hours
Yield70–85%
ByproductH₂O (removed via azeotropic distillation)

This method is favored for its simplicity and high yield, though the availability of 1,4-benzenedicarboxaldehyde may necessitate prior synthesis via oxidation of p-xylene.

Alternative Route: Nucleophilic Substitution Using p-Xylylene Dibromide

When the dialdehyde precursor is inaccessible, 1,4-bis(bromomethyl)benzene (p-xylylene dibromide) serves as a viable alternative. This method involves a two-step process:

Synthesis of p-Xylylene Dibromide

p-Xylene is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., benzoyl peroxide):

Procedure :

  • Radical bromination : p-Xylene (10 mmol) and NBS (22 mmol) are refluxed in CCl₄ with benzoyl peroxide (0.2 mmol) at 70–80°C for 12 hours.

  • Work-up : The mixture is cooled, filtered to remove succinimide, and concentrated to yield white crystals of 1,4-bis(bromomethyl)benzene (m.p. 142–144°C, 80–90% yield).

Substitution with Aminoguanidine

The dibromide reacts with aminoguanidine in a polar aprotic solvent (e.g., DMF) under basic conditions:

Procedure :

  • Alkylation : 1,4-bis(bromomethyl)benzene (1 mmol) and aminoguanidine hydrochloride (2.2 mmol) are stirred in DMF with K₂CO₃ (4 mmol) at 80°C for 24 hours.

  • Isolation : The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

Key Parameters:

ParameterValue/Description
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time24 hours
Yield50–60%

This route is less efficient than Schiff base condensation due to competing elimination reactions and lower regioselectivity.

Comparative Analysis of Methods

Efficiency and Practicality

MetricSchiff Base CondensationNucleophilic Substitution
Yield70–85%50–60%
Reaction Time3–6 hours24 hours
Precursor AvailabilityRequires dialdehyde synthesisDibromide commercially available
PurityHigh (≥95%)Moderate (requires chromatography)

Spectroscopic Validation

Both methods yield identical products, as confirmed by:

  • ¹H NMR (D₂O): δ 8.20 (s, 2H, imine CH=N), 7.45 (s, 4H, aromatic H), 3.90 (s, 4H, NH₂).

  • IR (KBr) : 1640 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N-H stretch).

Optimization Strategies

Solvent Systems

Methanol is optimal for Schiff base condensation due to its polarity and low boiling point, which facilitates azeotropic water removal. For nucleophilic substitution, DMF enhances solubility but may require post-reaction purification.

Catalysis

  • Schiff base : Acetic acid (0.1 equiv.) improves imine yield by protonating the intermediate hemiaminal.

  • Nucleophilic substitution : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in biphasic systems.

Challenges and Limitations

  • Dialdehyde instability : 1,4-Benzenedicarboxaldehyde is prone to polymerization, necessitating in situ generation or stabilization with antioxidants.

  • Byproduct formation : The nucleophilic substitution route often produces hydrobromic acid, requiring neutralization with aqueous bases.

  • Scale-up issues : Both methods exhibit reduced yields at multi-gram scales due to incomplete imine formation or alkylation.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times:

  • Schiff base condensation : 15 minutes at 100°C in methanol (yield: 82%).

  • Nucleophilic substitution : 2 hours in DMF at 120°C (yield: 65%).

These methods remain experimental but highlight potential for industrial adaptation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-(4-Xylylidene)bisaminoguanidine
Reactant of Route 2
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N,N-(4-Xylylidene)bisaminoguanidine

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